Cas no 1505892-26-1 (3-amino-2,6,6-trimethylheptan-2-ol)

3-Amino-2,6,6-trimethylheptan-2-ol is a branched aliphatic amino alcohol with potential applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both amino and hydroxyl functional groups, enables versatile reactivity, including participation in condensation, alkylation, and complexation reactions. The sterically hindered tertiary alcohol and primary amine moieties contribute to its stability and selectivity in synthetic pathways. This compound may serve as a chiral building block or ligand in asymmetric catalysis due to its stereogenic centers. Its lipophilic character, imparted by the trimethylheptane backbone, could enhance solubility in nonpolar media. The product's defined molecular architecture offers opportunities for fine-tuning physicochemical properties in specialized chemical applications.
3-amino-2,6,6-trimethylheptan-2-ol structure
1505892-26-1 structure
商品名:3-amino-2,6,6-trimethylheptan-2-ol
CAS番号:1505892-26-1
MF:C10H23NO
メガワット:173.295723199844
CID:6594507
PubChem ID:165748635

3-amino-2,6,6-trimethylheptan-2-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-2,6,6-trimethylheptan-2-ol
    • 1505892-26-1
    • EN300-1639752
    • インチ: 1S/C10H23NO/c1-9(2,3)7-6-8(11)10(4,5)12/h8,12H,6-7,11H2,1-5H3
    • InChIKey: DBFWBMHNHQVTAD-UHFFFAOYSA-N
    • ほほえんだ: OC(C)(C)C(CCC(C)(C)C)N

計算された属性

  • せいみつぶんしりょう: 173.177964357g/mol
  • どういたいしつりょう: 173.177964357g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 135
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

3-amino-2,6,6-trimethylheptan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1639752-2.5g
3-amino-2,6,6-trimethylheptan-2-ol
1505892-26-1
2.5g
$2100.0 2023-06-04
Enamine
EN300-1639752-1.0g
3-amino-2,6,6-trimethylheptan-2-ol
1505892-26-1
1g
$1070.0 2023-06-04
Enamine
EN300-1639752-500mg
3-amino-2,6,6-trimethylheptan-2-ol
1505892-26-1
500mg
$877.0 2023-09-22
Enamine
EN300-1639752-2500mg
3-amino-2,6,6-trimethylheptan-2-ol
1505892-26-1
2500mg
$1791.0 2023-09-22
Enamine
EN300-1639752-5000mg
3-amino-2,6,6-trimethylheptan-2-ol
1505892-26-1
5000mg
$2650.0 2023-09-22
Enamine
EN300-1639752-100mg
3-amino-2,6,6-trimethylheptan-2-ol
1505892-26-1
100mg
$804.0 2023-09-22
Enamine
EN300-1639752-50mg
3-amino-2,6,6-trimethylheptan-2-ol
1505892-26-1
50mg
$768.0 2023-09-22
Enamine
EN300-1639752-0.05g
3-amino-2,6,6-trimethylheptan-2-ol
1505892-26-1
0.05g
$900.0 2023-06-04
Enamine
EN300-1639752-5.0g
3-amino-2,6,6-trimethylheptan-2-ol
1505892-26-1
5g
$3105.0 2023-06-04
Enamine
EN300-1639752-0.1g
3-amino-2,6,6-trimethylheptan-2-ol
1505892-26-1
0.1g
$943.0 2023-06-04

3-amino-2,6,6-trimethylheptan-2-ol 関連文献

3-amino-2,6,6-trimethylheptan-2-olに関する追加情報

Introduction to 3-amino-2,6,6-trimethylheptan-2-ol (CAS No. 1505892-26-1)

3-amino-2,6,6-trimethylheptan-2-ol (CAS No. 1505892-26-1) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound belongs to the class of amino alcohols and is characterized by its complex molecular structure, which includes an amino group and multiple methyl substituents. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various research and development activities.

The chemical formula of 3-amino-2,6,6-trimethylheptan-2-ol is C10H23NO. Its molecular weight is approximately 173.3 g/mol. The compound is a colorless liquid at room temperature and has a characteristic odor. It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water. These physical properties make it suitable for use in various laboratory settings and industrial processes.

In recent years, the study of 3-amino-2,6,6-trimethylheptan-2-ol has expanded beyond its basic chemical characterization to include its potential biological activities. Research has shown that this compound exhibits promising pharmacological properties, particularly in the areas of neuroprotection and anti-inflammatory effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 3-amino-2,6,6-trimethylheptan-2-ol can effectively reduce oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The mechanism of action of 3-amino-2,6,6-trimethylheptan-2-ol is multifaceted. It has been found to interact with various cellular pathways involved in neuroprotection and inflammation. Specifically, it can modulate the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators. Additionally, it has been shown to enhance the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative damage to cells.

Beyond its neuroprotective and anti-inflammatory properties, 3-amino-2,6,6-trimethylheptan-2-ol has also been investigated for its potential use in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. This property makes it an attractive candidate for developing novel drug delivery formulations that can enhance the therapeutic efficacy of existing medications.

In the context of clinical research, several preclinical studies have evaluated the safety and efficacy of 3-amino-2,6,6-trimethylheptan-2-ol. Animal models have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. These findings are encouraging and support further investigation into its potential use in human clinical trials.

The synthesis of 3-amino-2,6,6-trimethylheptan-2-ol involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the reduction of corresponding ketones or nitriles followed by functional group manipulation to introduce the desired substituents. Advances in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound, which align with sustainable practices in chemical manufacturing.

In conclusion, 3-amino-2,6,6-trimethylheptan-2-ol (CAS No. 1505892-26-1) is a versatile compound with a wide range of potential applications in both research and industry. Its unique chemical structure and biological activities make it a promising candidate for further exploration in areas such as neuroprotection, anti-inflammation, and drug delivery systems. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, highlighting its significance in the field of medicinal chemistry.

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